N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide
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Overview
Description
N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This specific compound is characterized by its unique structure, which includes benzoyloxy and methylphenyl groups attached to a benzene sulfonamide core.
Preparation Methods
The synthesis of N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the sulfonamide core, followed by the introduction of benzoyloxy and methylphenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzoyloxy and methylphenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its sulfonamide structure makes it a potential candidate for studying enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Research is ongoing to explore its potential as an antibacterial agent and its role in drug development.
Industry: It is used in the production of dyes, photochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes like carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing its reaction. The pathways involved include the disruption of normal enzyme function, leading to potential therapeutic effects .
Comparison with Similar Compounds
N-(Benzoyloxy)-4-methyl-N-(4-methylphenyl)benzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
4-Amino-N-(4-methylphenyl)benzenesulfonamide: Similar structure but lacks the benzoyloxy group.
4-Methoxy-N-(4-methylphenyl)benzenesulfonamide: Contains a methoxy group instead of benzoyloxy.
(4-Nitrophenyl)sulfonyltryptophan:
Properties
CAS No. |
53691-05-7 |
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Molecular Formula |
C21H19NO4S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4-methyl-N-(4-methylphenyl)sulfonylanilino) benzoate |
InChI |
InChI=1S/C21H19NO4S/c1-16-8-12-19(13-9-16)22(26-21(23)18-6-4-3-5-7-18)27(24,25)20-14-10-17(2)11-15-20/h3-15H,1-2H3 |
InChI Key |
IUGXABGLNSVYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(OC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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